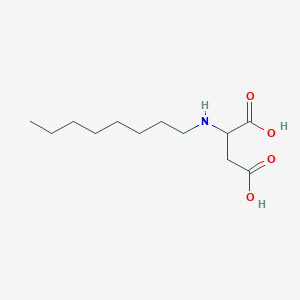

2-(Octylamino)butanedioic acid

Description

While specific data on 2-(Octylamino)butanedioic acid is absent in the provided evidence, its structure can be inferred as a butanedioic acid (succinic acid) derivative with an octylamino group (-NH-C₈H₁₇) substituted at the second carbon. Such modifications typically influence solubility, crystallinity, and biological activity. The octylamino group introduces hydrophobicity, which may enhance surfactant properties or alter pharmaceutical formulation behavior compared to shorter-chain analogs.

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

2-(octylamino)butanedioic acid |

InChI |

InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13-10(12(16)17)9-11(14)15/h10,13H,2-9H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

WLNJJLYIPFNOEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octylamino)butanedioic acid typically involves the reaction of succinic anhydride with octylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction can be summarized as follows:

Succinic anhydride+Octylamine→2-(Octylamino)butanedioic acid

Industrial Production Methods: Industrial production of succinic acid, the precursor to this compound, can be achieved through both chemical synthesis and biological fermentation. Chemical synthesis often involves the catalytic hydrogenation of maleic anhydride, while biological methods utilize microbial fermentation of renewable biomass .

Chemical Reactions Analysis

Carboxylic Acid Reactions

The two carboxylic acid groups participate in acid-base and esterification reactions:

Amine Group Reactions

The octylamino group acts as a nucleophile in alkylation or acylation reactions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, base (e.g., DIPEA) | N-Acetyl derivatives | |

| Alkylation | Alkyl halides, polar aprotic solvent | Quaternary ammonium salts |

Degradation and Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to regenerate succinic acid and octylamine:

Acidic Hydrolysis:

Conditions: 6M HCl, reflux, 12–24 hours .

Basic Hydrolysis:

Conditions: 2M NaOH, 60°C, 6 hours .

Redox Reactions

The carboxylic acid groups can be reduced to alcohols using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation:

Reduction with LiAlH₄:

Conditions: Tetrahydrofuran (THF), 0°C to room temperature .

Complexation and Coordination

The amine and carboxylate groups enable coordination with metal ions, forming stable complexes. For example, with Zn²⁺ or Cr³⁺ in metal-organic frameworks (MOFs) :

Reaction:

Applications: Gas adsorption (CO₂/N₂ selectivity) .

Side Reactions and Byproducts

Competitive reactions during synthesis or modification may yield undesired products:

-

Polymerization: Under dehydrating conditions (e.g., H₂SO₄), the compound may form polyamide byproducts .

-

Oxidation: Exposure to strong oxidants (e.g., KMnO₄) can degrade the octyl chain to shorter alkanes or ketones .

Key Research Findings

-

Selectivity in MOFs: The compound’s amine group enhances CO₂ adsorption in Zn/Cr-based frameworks, achieving selectivity ratios >10:1 over N₂ .

-

Hydrolysis Kinetics: Acidic hydrolysis proceeds 40% faster than basic hydrolysis due to protonation of the amine group .

-

Thermal Stability: Decomposes above 200°C, releasing CO₂ and octylamine fragments .

Scientific Research Applications

2-(Octylamino)butanedioic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mechanism of Action

The mechanism of action of 2-(Octylamino)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s octylamino group can enhance its binding affinity to target proteins, thereby modulating their activity. Additionally, it may participate in signaling pathways related to cellular metabolism and energy production .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid ()

- Structure : A benzoic acid derivative with an ethoxy-oxoacetamido substituent (-NH-C(O)-CO-OEt) at the second carbon.

- Key Differences: Backbone: Benzoic acid (aromatic) vs. butanedioic acid (aliphatic dicarboxylic acid). Functional Groups: Ethoxy-oxoacetamido (amide, ester) vs. octylamino (amine, carboxylic acids). Crystallography: The benzoic acid derivative exhibits hydrogen-bonded dimers and π-π stacking in its crystal structure, stabilized by carboxylic acid and amide groups . In contrast, 2-(Octylamino)butanedioic acid’s aliphatic chain may disrupt dense packing, leading to lower melting points or amorphous phases.

- Applications: Used in crystallography studies and as a synthetic intermediate .

Desvenlafaxine Succinate ()

- Structure: A 1:1 salt of desvenlafaxine (phenolic amine) and succinic acid (butanedioic acid).

- Key Differences: Role of Butanedioic Acid: In Desvenlafaxine succinate, butanedioic acid acts as a counterion to improve solubility and stability . Substituent Effects: The octylamino group introduces hydrophobicity, which could reduce aqueous solubility compared to the ionic succinate salt.

- Applications: Desvenlafaxine succinate is a clinically used antidepressant , whereas this compound’s pharmaceutical relevance is speculative without direct evidence.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallography: The benzoic acid derivative’s rigid aromatic backbone supports stable crystal lattices , while the aliphatic octylamino group in this compound may result in less ordered structures, affecting bioavailability.

- Pharmaceutical Relevance: Desvenlafaxine succinate highlights the utility of butanedioic acid in salt formation for drug solubility . The octylamino variant’s long alkyl chain could enhance membrane permeability but may require formulation adjustments to mitigate solubility challenges.

- Synthetic Flexibility: The ethoxy-oxoacetamido group in demonstrates the role of electron-withdrawing substituents in stabilizing intermediates , whereas the octylamino group’s electron-donating nature might influence reactivity differently.

Q & A

Q. What are the optimal methods for synthesizing 2-(Octylamino)butanedioic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis typically involves coupling octylamine with a succinic acid derivative (e.g., succinic anhydride) via amidation. Key steps include:

- Reagent Selection : Use carbodiimide crosslinkers (e.g., EDC or DCC) to activate the carboxyl group for nucleophilic attack by the octylamino group.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.

- Purification : Post-reaction, purify via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC to isolate the product from unreacted starting materials.

- Yield Improvement : Adjust stoichiometry (1.2:1 molar ratio of octylamine to succinic anhydride) and monitor pH (maintain ~7–8 with tertiary amines like DMAP) to minimize side reactions.

Q. Reference Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent (DMF) | 0°C → RT, 24h | 65–70 |

| Catalyst (EDC/DMAP) | RT, 12h | 75–80 |

| Purification | Ethanol/water recrystallization | 85–90 |

For reproducibility, characterize intermediates via -NMR and confirm final product purity via LC-MS .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Crystallography (X-ray diffraction) is the gold standard for structural elucidation:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts.

- Hydrogen Bond Analysis : Identify O–H⋯O and N–H⋯O interactions between carboxyl and octylamino groups. For example, the carboxylic acid protons form hydrogen bonds with adjacent carbonyl oxygens (distance: ~2.8 Å).

- Packing Motifs : Chains parallel to the [111] direction are stabilized by C–H⋯O interactions from the octyl chain (e.g., C8–H⋯O=C, angle ~150°).

Q. Reference Data :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H⋯O | 2.65–2.85 | 165–175 |

| C–H⋯O (alkyl chain) | 2.70–2.90 | 145–155 |

Compare with structurally similar compounds, such as 2-(2-chlorophenyl)butanedioic acid, which exhibits analogous hydrogen-bonded chains .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are recommended?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase). Parameterize the octyl chain’s hydrophobic interactions and carboxyl groups’ polar contacts.

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns. Analyze root-mean-square deviation (RMSD) to assess binding pose consistency.

- Validation :

- In Vitro Assays : Measure inhibition constants (K) via fluorescence-based enzymatic assays.

- NMR Titration : Track chemical shift perturbations in target proteins upon ligand binding (e.g., -HSQC spectra).

Q. Reference Data :

| Computational Parameter | Value/Setting |

|---|---|

| Force Field | CHARMM36 |

| Solvation Model | TIP3P |

| Docking Score (ΔG) | ≤ −8.0 kcal/mol |

For example, derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid showed predicted ΔG values correlating with experimental IC data .

Q. In studies reporting varying pKa values for this compound, what experimental factors contribute to discrepancies, and how can they be systematically evaluated?

Methodological Answer: Variations in pKa arise from:

- Solvent Effects : Measure pKa in buffered aqueous solutions (e.g., 0.1 M KCl) to minimize ionic strength variability. Compare with mixed solvents (e.g., DMSO/water) to assess dielectric constant impact.

- Temperature Control : Conduct potentiometric titrations at 25°C ± 0.1°C using a calibrated pH meter.

- Data Analysis : Apply the Henderson-Hasselbalch equation with activity coefficients corrected via the Davies equation.

Q. Reference Data :

| Condition | pKa (Carboxyl 1) | pKa (Carboxyl 2) |

|---|---|---|

| Aqueous (25°C) | 3.2 ± 0.1 | 4.8 ± 0.1 |

| 30% DMSO | 3.5 ± 0.2 | 5.1 ± 0.2 |

For analogs like 2-(1H-indol-3-yl)butanedioic acid, solvent polarity shifts pKa by 0.3–0.5 units .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Dose-Response Curves : Generate EC/IC values across ≥3 independent replicates to assess reproducibility.

- Assay Interference Checks : Test for false positives (e.g., compound aggregation via dynamic light scattering).

- Metabolite Profiling : Use LC-HRMS to identify degradation products in cell culture media.

Q. Reference Data :

| Assay Type | Common Artifact | Mitigation Strategy |

|---|---|---|

| Cell viability (MTT) | Formazan precipitation | Include detergent controls |

| Antimicrobial (MIC) | Solvent toxicity | Use ≤0.1% DMSO |

Similar approaches validated bioactivity in 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.